molecular formula C27H22FN5O2 B11133526 7-[(4-fluorophenyl)methyl]-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-[(4-fluorophenyl)methyl]-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11133526
M. Wt: 467.5 g/mol
InChI Key: QECRRFKGCZDGCS-UHFFFAOYSA-N
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Description

The compound 7-[(4-fluorophenyl)methyl]-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic molecule featuring a tricyclic core with fused aromatic and non-aromatic rings. Key structural attributes include:

  • Substituents: A 4-fluorophenylmethyl group at position 7 and a 4-methylphenylmethyl (p-tolylmethyl) group at the carboxamide nitrogen. These substituents likely enhance lipophilicity and influence molecular interactions.
  • While direct biological data for this compound is absent in the provided evidence, its structural analogs (e.g., ) indicate possible applications in pharmaceutical or materials science research, particularly where aromatic stacking or hydrogen-bonding motifs are critical .

Properties

Molecular Formula

C27H22FN5O2

Molecular Weight

467.5 g/mol

IUPAC Name

7-[(4-fluorophenyl)methyl]-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C27H22FN5O2/c1-17-5-7-18(8-6-17)15-30-26(34)21-14-22-25(31-23-4-2-3-13-32(23)27(22)35)33(24(21)29)16-19-9-11-20(28)12-10-19/h2-14,29H,15-16H2,1H3,(H,30,34)

InChI Key

QECRRFKGCZDGCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-fluorobenzyl)-2-imino-N-(4-methylbenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the core dipyrido[1,2-a:2’,3’-d]pyrimidine structure, followed by the introduction of the fluorobenzyl and methylbenzyl groups. Reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and rigorous quality control measures .

Chemical Reactions Analysis

1-(4-fluorobenzyl)-2-imino-N-(4-methylbenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imino group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atom. Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. .

Scientific Research Applications

Chemistry

The compound serves as a building block for the synthesis of more complex molecules. Its unique triazatricyclo structure allows for various modifications that can lead to new chemical entities with desirable properties.

Biology

Research indicates that this compound exhibits potential biological activities , particularly:

  • Anticancer Properties : It has been shown to inhibit specific protein kinases involved in cancer cell proliferation and survival pathways, suggesting its potential as an anticancer therapeutic agent.
  • Antimicrobial Activity : Preliminary studies indicate possible antimicrobial effects against various pathogens, warranting further investigation into its utility in treating infections.

Medicine

The compound is being explored for its potential applications in:

  • Therapeutics : Its ability to modulate cellular signaling pathways positions it as a candidate for developing treatments for various diseases, including cancer and possibly other conditions related to cell growth dysregulation.

Industry

In industrial settings, this compound can be utilized in:

  • Material Science : Its unique structure may contribute to the development of new materials with specific properties tailored for applications in electronics or pharmaceuticals.
  • Chemical Processes : It can act as a reagent in various chemical reactions, facilitating the production of other valuable compounds.

Case Studies and Research Findings

  • Anticancer Research : A study demonstrated that the compound effectively induced apoptosis in several cancer cell lines by disrupting their cell cycle progression through kinase inhibition.
  • Antimicrobial Studies : Investigations have shown that the compound exhibits significant activity against certain bacterial strains, highlighting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-2-imino-N-(4-methylbenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Modifications: N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl Analog (CAS 877778-47-7)

  • Molecular Formula : C₂₅H₂₆FN₅O₂ (MW: 447.5 g/mol) .
  • Key Differences :
    • The 7-position substituent is a pentyl group instead of 4-fluorophenylmethyl.
    • An additional methyl group at position 11.
  • The 11-methyl group may introduce steric hindrance, affecting binding to biological targets or crystal packing .

Spirocyclic Benzothiazole Derivatives ()

  • Representative Structures: 8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione.
  • Key Differences :
    • Core Structure : Spiro[4.5]decane vs. tricyclo[8.4.0.0³,⁸]tetradeca system.
    • Functional Groups : Benzothiazole and hydroxyl groups replace fluorophenyl/methylphenyl substituents.
  • Implications :
    • Spiro systems often exhibit conformational rigidity, which can enhance selectivity in receptor binding.
    • Benzothiazole moieties are associated with fluorescence and antimicrobial activity, suggesting divergent applications compared to the tricyclic carboxamide .

Fused Tetracyclic Diazatetraphenamine ()

  • Compound : 7-(4-Methoxyphenyl)-4,9-dimethyl-N-(4-methylphenyl)-5,12-diazatetraphen-6-amine.
  • Key Features :
    • Planarity : Fused tetracyclic system with r.m.s. deviation of 0.07 Å, enabling strong π-π stacking.
    • Substituents : Methoxy and methyl groups enhance electron-donating effects.
  • Implications :
    • Increased planarity may improve crystallinity and semiconductor properties compared to the less planar tricyclic carboxamide.
    • Methoxy groups can modulate electronic properties, relevant for optoelectronic materials .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features
7-[(4-Fluorophenyl)methyl]-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[...]-5-carboxamide Not provided Not provided 4-Fluorophenylmethyl, p-tolylmethyl Tricyclic core, imino, carboxamide
N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl analog (CAS 877778-47-7) C₂₅H₂₆FN₅O₂ 447.5 Pentyl, 11-methyl Similar core with alkyl substituents
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Varies by R group ~400–500 (estimated) Benzothiazole, spiro junction Spirocyclic, hydroxyl
7-(4-Methoxyphenyl)-4,9-dimethyl-N-(4-methylphenyl)-5,12-diazatetraphen-6-amine C₃₂H₂₇N₃O 481.6 Methoxy, methyl Fused tetracyclic, planar

Structural Analysis and Methodological Considerations

The determination of such complex structures often relies on crystallographic software like SHELX and ORTEP-3 (). For example:

  • SHELXL : Widely used for refining small-molecule structures, critical for resolving the tricyclic core and substituent orientations .
  • ORTEP-3 : Facilitates visualization of thermal ellipsoids, aiding in the interpretation of steric effects from substituents like the p-tolylmethyl group .

Biological Activity

The compound 7-[(4-fluorophenyl)methyl]-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure characterized by multiple functional groups including a triazatricyclo framework. The presence of fluorine and methyl groups suggests potential interactions with biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, research has shown that triazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
HeLa15Caspase activation
MCF-720Cell cycle arrest
A54910Apoptosis induction

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Similar compounds have been reported to exhibit activity against various bacteria and fungi by disrupting cell membranes or inhibiting essential metabolic pathways .

Table 2: Antimicrobial Activity Overview

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLMembrane disruption
Escherichia coli16 µg/mLInhibition of protein synthesis
Candida albicans64 µg/mLCell wall synthesis inhibition

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures often inhibit key enzymes involved in cancer metabolism or microbial survival.
  • Receptor Modulation : The presence of specific functional groups may allow for interaction with cellular receptors, triggering downstream signaling pathways.
  • DNA Interaction : Many triazole derivatives have been shown to intercalate DNA, leading to disruptions in replication and transcription processes.

Case Studies

  • Case Study on Anticancer Activity : A study exploring the effects of triazole derivatives on breast cancer cells demonstrated that these compounds could significantly reduce tumor growth in vivo by inducing apoptosis through the mitochondrial pathway .
  • Case Study on Antimicrobial Efficacy : Research conducted on derivatives similar to the compound revealed potent activity against resistant strains of Staphylococcus aureus, suggesting potential for development into therapeutic agents .

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